molecular formula C15H11FIN5O B3631927 2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-IODOPHENYL)ACETAMIDE

2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-IODOPHENYL)ACETAMIDE

Cat. No.: B3631927
M. Wt: 423.18 g/mol
InChI Key: UDOIUZPEJMTSQB-UHFFFAOYSA-N
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Description

2-[5-(2-Fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-iodophenyl)acetamide is an organic compound that features a tetrazole ring substituted with fluorophenyl and iodophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-iodophenyl)acetamide typically involves multiple steps, including the formation of the tetrazole ring and subsequent substitution reactions. The general synthetic route may include:

    Formation of Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the fluorophenyl and iodophenyl groups can be carried out using nucleophilic substitution reactions, often involving halogenated precursors and suitable nucleophiles.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-iodophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated precursors and nucleophiles like sodium azide (NaN3) or organolithium reagents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-iodophenyl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-iodophenyl)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenyl and iodophenyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(2-chlorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-iodophenyl)acetamide
  • 2-[5-(2-bromophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-iodophenyl)acetamide
  • 2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-iodophenyl)acetamide

Uniqueness

The presence of the fluorophenyl group in 2-[5-(2-fluorophenyl)-2H-1,2,3,4-tetrazol-2-yl]-N-(2-iodophenyl)acetamide imparts unique electronic properties that can influence its reactivity and binding affinity. This makes it distinct from similar compounds with different substituents, potentially leading to unique applications and biological activities.

Properties

IUPAC Name

2-[5-(2-fluorophenyl)tetrazol-2-yl]-N-(2-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FIN5O/c16-11-6-2-1-5-10(11)15-19-21-22(20-15)9-14(23)18-13-8-4-3-7-12(13)17/h1-8H,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDOIUZPEJMTSQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FIN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-IODOPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-IODOPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-IODOPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-IODOPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-IODOPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[5-(2-FLUOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]-N-(2-IODOPHENYL)ACETAMIDE

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